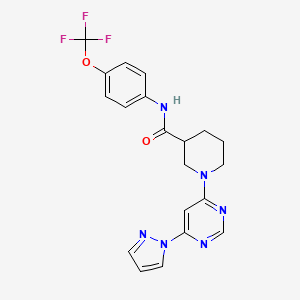

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O2/c21-20(22,23)31-16-6-4-15(5-7-16)27-19(30)14-3-1-9-28(12-14)17-11-18(25-13-24-17)29-10-2-8-26-29/h2,4-8,10-11,13-14H,1,3,9,12H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNFWVFZWAMSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-3-carboxamide represents a novel class of chemical entities designed for potential therapeutic applications, particularly in oncology. This article delves into its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological profile.

Structural Overview

The compound's structure integrates a pyrazole and pyrimidine moiety linked to a piperidine framework, which is crucial for its biological activity. The trifluoromethoxy group enhances lipophilicity and may improve binding affinity to target proteins.

Research indicates that compounds with similar structural features often act as inhibitors of key signaling pathways involved in cancer proliferation. Specifically, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been identified as effective epidermal growth factor receptor inhibitors (EGFRIs) . These compounds can interfere with the phosphorylation processes essential for cancer cell survival and proliferation.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer) and HCT-116 (colon cancer).

- IC50 Values : The compound showed promising results with IC50 values comparable to established EGFR inhibitors like erlotinib.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10.5 |

| This compound | HCT-116 | 15.2 |

| Erlotinib | A549 | 12.0 |

| Erlotinib | HCT-116 | 18.0 |

These results suggest that the compound has a potent inhibitory effect on cell growth, making it a candidate for further development as an anti-cancer agent.

Apoptotic Induction

Flow cytometric analysis revealed that treatment with this compound leads to significant apoptosis in cancer cells, characterized by:

- Increased BAX/Bcl-2 ratio.

- Cell cycle arrest at the S and G2/M phases.

This apoptotic induction is critical for the therapeutic efficacy of anti-cancer agents.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications in the pyrazole and pyrimidine rings can lead to variations in potency and selectivity towards EGFR:

- Trifluoromethoxy Group : Enhances binding affinity due to increased electron-withdrawing capacity.

- Piperidine Ring : Provides conformational flexibility which may facilitate better interaction with the target receptor.

Crystallographic Data

Recent studies have provided crystallographic insights into the compound's structure, revealing:

| Atom | Coordinates (x, y, z) | Displacement Parameter |

|---|---|---|

| N4 | 0.9274, 0.64138, 0.7422 | 0.0293 |

| C1 | 0.3853, 0.52515, 0.0957 | 0.0268 |

| C2 | 0.4649, 0.57809, 0.1748 | 0.0263 |

These parameters are essential for understanding the compound's spatial orientation and potential interaction sites with biological targets.

Case Studies

Several case studies have highlighted the efficacy of similar pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

- Case Study on EGFR Mutation Resistance : A derivative similar to our compound demonstrated efficacy against both wild-type and mutant EGFR (T790M), suggesting potential use in overcoming resistance seen in some lung cancers.

- Combination Therapy Trials : Studies combining this class of compounds with other chemotherapeutic agents have shown enhanced efficacy, indicating potential for multi-targeted approaches in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules with variations in the pyrimidine substituents, linker regions, and terminal aromatic groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Pyrimidine vs. Pyrrolopyrimidine Cores: The target compound’s pyrimidine core contrasts with pyrrolopyrimidine-based analogues (e.g., ). Pyrrolopyrimidines exhibit planar aromatic systems that enhance intercalation with kinase ATP-binding pockets, while pyrimidines may offer synthetic versatility .

Substituent Effects: Trifluoromethoxy Phenyl vs. Benzyl Groups: The target’s 4-(trifluoromethoxy)phenyl group differs from the 4-CF3O-benzyl substituent in . The benzyl linker may increase conformational flexibility, while the direct phenyl attachment in the target compound could enhance rigidity and target affinity . Pyrazole vs. Morpholino/Isoxazole: The pyrazole substituent (target) provides a hydrogen-bond donor/acceptor profile distinct from morpholino () or isoxazole groups. Morpholino substituents improve solubility but may reduce membrane permeability compared to lipophilic pyrazoles .

Pharmacokinetic Considerations: The trifluoromethoxy group in the target compound likely confers greater metabolic stability compared to AZD5363’s hydroxypropyl group, which may undergo oxidation .

NMR Data and Structural Confirmation: Analogues in –3 show distinct 1H NMR signals for aromatic protons (δ 7.30–8.54 ppm), reflecting electronic effects of substituents. 13C NMR data for compounds (e.g., δ 46.46–24.76 ppm) confirms piperidine ring conformations, suggesting the target compound adopts a similar chair conformation .

Research Findings and Implications

- Kinase Inhibition Potential: The structural similarity to AZD5363 () and ALK-targeting compounds () suggests the target compound may inhibit kinases like Akt or ALK. However, the pyrazole substituent could shift selectivity toward other targets (e.g., EGFR or JAK kinases) .

- Synthetic Accessibility : The absence of a fused pyrrole ring (vs. ) simplifies synthesis, though the trifluoromethoxy group may require specialized reagents .

- Unresolved Questions: Limited data on the target compound’s IC50, bioavailability, and toxicity necessitate further study. Comparisons to BJ52910 () highlight the need for solubility and permeability assays .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

- Key Issues : Low yields due to steric hindrance at the pyrimidine-piperidine junction and competing side reactions (e.g., incomplete coupling of the pyrazole moiety).

- Methodological Solutions : Use palladium-catalyzed cross-coupling for pyrimidine functionalization, and optimize base selection (e.g., cesium carbonate for deprotonation) to improve coupling efficiency . Copper(I) bromide may enhance regioselectivity in pyrazole attachment . Monitor reactions via LCMS to track intermediates and adjust solvent polarity (e.g., DMSO vs. DMF) to suppress byproducts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should discrepancies in NMR data be resolved?

- Primary Techniques : High-resolution H/C NMR (e.g., δ 8.63 ppm for pyrimidine protons, δ 11.55 ppm for carboxamide NH) , HRMS for molecular ion validation, and IR for carbonyl stretching (~1650–1700 cm) .

- Addressing Discrepancies : Compare observed H NMR shifts with structurally analogous compounds (e.g., pyrrolo[2,3-d]pyrimidine derivatives in ). For example, pyrazole protons typically resonate at δ 6.68–7.80 ppm , while trifluoromethoxy groups show distinct F NMR signals near δ -58 ppm. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine region .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s kinase inhibition activity, particularly against anaplastic lymphoma kinase (ALK)?

- Experimental Design :

- In vitro assays : Use fluorescence-based ATP competition assays with recombinant ALK (wild-type and resistant mutants like L1196M) .

- Structural analysis : Perform X-ray crystallography to assess binding to the DFG-shifted loop conformation, leveraging data from similar pyrrolo[2,3-d]pyrimidine inhibitors (e.g., IC values <10 nM for ALK mutants) .

- Cellular validation : Test antiproliferative effects in ALK-driven cell lines (e.g., NCI-H2228) with Western blotting for phospho-ALK suppression .

Q. What strategies can mitigate metabolic instability of the trifluoromethoxy group in pharmacokinetic studies?

- Approaches :

- Isosteric replacement : Compare with analogs using trifluoromethyl or cyclopropoxy groups (see and for lipophilicity trends).

- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability, guided by logP data (e.g., logP ~2.5 for similar compounds in ).

- Microsomal stability assays : Use liver microsomes to identify oxidative hotspots (e.g., piperidine ring oxidation) and introduce deuterium or fluorine at vulnerable positions .

Q. How should researchers resolve contradictions in reported synthetic routes, such as divergent yields for pyrazole coupling steps?

- Root Causes : Variability in catalyst loading (e.g., Cu(I) vs. Pd(0)), solvent effects (polar aprotic vs. ethers), or protecting group strategies.

- Resolution : Conduct Design of Experiments (DoE) to test factors like temperature (35–100°C), reaction time (12–48 hrs), and reagent stoichiometry (1.2–2.0 eq pyrazole). For example, reports 17.9% yield under mild conditions (35°C, 2 days), while achieves 35% with higher temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.